molecular formula C9H10BrF B6223865 4-(bromomethyl)-1-ethyl-2-fluorobenzene CAS No. 2387351-84-8

4-(bromomethyl)-1-ethyl-2-fluorobenzene

Cat. No.: B6223865
CAS No.: 2387351-84-8
M. Wt: 217.1
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Description

4-(Bromomethyl)-1-ethyl-2-fluorobenzene is an organic compound characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-ethyl-2-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-ethyl-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is 1-ethyl-2-fluorotoluene.

Scientific Research Applications

4-(Bromomethyl)-1-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-ethyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of the fluorine atom can influence the reactivity and stability of the intermediates formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-ethylbenzene
  • 4-(Bromomethyl)-2-fluorobenzene
  • 4-(Bromomethyl)-1-methyl-2-fluorobenzene

Uniqueness

4-(Bromomethyl)-1-ethyl-2-fluorobenzene is unique due to the combination of the bromomethyl, ethyl, and fluorine substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

2387351-84-8

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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